2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine
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Overview
Description
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and other nucleophiles.
Oxidation: Oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with N,N-dimethylethylenediamine results in the formation of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine .
Scientific Research Applications
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antimicrobial activities.
Biological Research: The compound is used in studies related to the binding affinity of pyrimidine derivatives with serotonin receptors, which are important in neurological research.
Industrial Applications: It can be used in the synthesis of other fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound’s pyrimidine ring can interact with serotonin receptor sites, enhancing binding affinity due to the electron-deficient nature of the pyrimidine ring . This interaction is crucial for its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine.
N1-(2-Chloropyrimidin-4-yl)propane-1,3-diamine: Another pyrimidine derivative with similar structural features.
Uniqueness
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13ClN4 |
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Molecular Weight |
200.67 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)6-5-10-7-3-4-11-8(9)12-7/h3-4H,5-6H2,1-2H3,(H,10,11,12) |
InChI Key |
UCFIYCGRHQHCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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